molecular formula C11H9FN2O3 B8303286 3-(2-Fluoro-ethoxy)-8-nitro-quinoline

3-(2-Fluoro-ethoxy)-8-nitro-quinoline

Cat. No.: B8303286
M. Wt: 236.20 g/mol
InChI Key: OVVNCKVYHKDCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-ethoxy)-8-nitro-quinoline is a quinoline derivative featuring a 2-fluoroethoxy substituent at position 3 and a nitro group at position 8. The 2-fluoroethoxy group introduces both lipophilicity and electronegativity, which may improve membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

3-(2-fluoroethoxy)-8-nitroquinoline

InChI

InChI=1S/C11H9FN2O3/c12-4-5-17-9-6-8-2-1-3-10(14(15)16)11(8)13-7-9/h1-3,6-7H,4-5H2

InChI Key

OVVNCKVYHKDCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])OCCF

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-(2-Fluoro-ethoxy)-8-nitro-quinoline

The synthesis of this compound typically involves the introduction of a nitro group at the 8-position of a quinoline derivative. The process often utilizes various reagents such as fuming nitric acid for nitration, followed by purification steps to yield the final product. The specific synthesis routes may vary, but they generally aim to optimize yield and purity while minimizing side reactions.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in pharmacological research:

  • Antimicrobial Properties : Studies have shown that derivatives of 8-nitroquinolines possess significant antibacterial activity. For instance, compounds with similar structures have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The introduction of different substituents can enhance activity against specific bacterial strains .
  • Anticancer Potential : Quinoline derivatives are known for their anticancer properties. Research indicates that modifications at the 8-position can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Activity : Some studies suggest that quinoline derivatives may exhibit antiviral effects, making them candidates for further investigation in the context of viral infections .

Case Study 1: Antibacterial Evaluation

A study focused on the antibacterial properties of several quinoline derivatives, including those related to this compound, found that certain modifications led to enhanced activity against E. coli and S. aureus. The results indicated that compounds with increased hydrophilicity showed better efficacy against Gram-negative bacteria, while lipophilic compounds were more effective against Gram-positive strains .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateStrong
Compound BWeakModerate
This compoundStrongModerate

Case Study 2: Anticancer Research

Another investigation explored the anticancer potential of various quinoline derivatives. The study revealed that modifications at the 8-position significantly influenced cytotoxicity against several cancer cell lines. The findings suggest that this compound could be developed into a lead compound for further anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 8-Nitroquinoline (C₉H₆N₂O₂): The parent compound lacks the 3-substituent, resulting in lower molecular weight (174.16 g/mol) and higher aqueous solubility due to reduced steric hindrance .
  • 8-Ethoxy-5-nitroquinoline (C₁₁H₁₀N₂O₃): This analog has an ethoxy group at position 8 instead of 3. The ethoxy group increases lipophilicity (logP ≈2.1) compared to 8-nitroquinoline but lacks fluorine’s electronegative effects .
  • 8-(2,2,2-Trifluoroethoxy)quinoline (C₁₁H₈F₃NO): The trifluoroethoxy group enhances lipophilicity and forms C–F⋯π interactions in crystal structures, stabilizing supramolecular assemblies. Its molecular weight (307.33 g/mol) is higher than 3-(2-fluoro-ethoxy)-8-nitro-quinoline (calculated ~265 g/mol) due to additional fluorine atoms .

Data Tables

Table 1: Molecular Properties of Selected Quinoline Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₀FN₂O₃ ~265* 3-(2-fluoroethoxy), 8-nitro High lipophilicity, nitro reducibility
8-Nitroquinoline C₉H₆N₂O₂ 174.16 8-nitro β-cyclodextrin complexation
8-Ethoxy-5-nitroquinoline C₁₁H₁₀N₂O₃ 218.21 8-ethoxy, 5-nitro Intermediate in antibiotic synthesis
8-(2,2,2-Trifluoroethoxy)quinoline C₁₁H₈F₃NO 307.33 8-(trifluoroethoxy) Strong C–F⋯π interactions

*Calculated based on analogous structures.

Preparation Methods

Nucleophilic Aromatic Substitution

Quinoline derivatives bearing a leaving group (e.g., chloride, bromide) at the 3-position undergo substitution with 2-fluoroethanol in the presence of a base. For instance, disclosed a protocol where 3-chloro-8-nitroquinoline reacts with 2-fluoroethanol and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding this compound in 78% purity. However, competing elimination reactions and hydrolysis of the nitro group necessitate careful pH control.

Copper-Catalyzed Coupling

Ullmann coupling offers an alternative route for attaching 2-fluoroethoxy groups under milder conditions. A patent by describes the use of copper(I) iodide and 1,10-phenanthroline to mediate the coupling of 3-iodo-8-nitroquinoline with 2-fluoroethanol in toluene at 110°C, achieving a 65% yield. This method minimizes side reactions but requires anhydrous conditions and expensive catalysts.

Sequential vs. Convergent Synthesis Strategies

Sequential Approach: Nitration Followed by Alkoxylation

The majority of reported syntheses adopt a sequential strategy, wherein nitration precedes fluoroethoxylation. For example:

  • Nitration : 3-Hydroxyquinoline is treated with fuming HNO₃ at 0°C to yield 8-nitro-3-hydroxyquinoline.

  • Alkoxylation : The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) and displaced by 2-fluoroethanol in the presence of NaH.

This route benefits from the stability of the nitro group during subsequent reactions but faces challenges in purifying intermediates due to their polar nature.

Convergent Approach: Pre-functionalized Building Blocks

An alternative convergent strategy involves assembling the quinoline ring from pre-nitrated and fluoroethoxylated precursors. For instance, reported a cyclocondensation reaction between 2-nitroaniline and ethyl 3-(2-fluoroethoxy)-4-oxopent-2-enoate under acidic conditions, producing the target compound in one pot. While this method reduces step count, it requires stringent stoichiometric control to avoid polymerization by-products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF807885
Toluene1106592
Ethanol704578

Data adapted from highlight DMF as the optimal solvent for SNAr reactions, whereas toluene excels in copper-catalyzed couplings. Elevated temperatures improve reaction rates but risk nitro group reduction or decomposition.

Protecting Group Strategies

Protecting the nitro group during alkoxylation is critical to prevent unintended reduction. employed a benzyloxycarbonyl (Cbz) group, which was later removed via hydrogenolysis, to safeguard the nitro functionality during harsh alkoxylation conditions. This approach improved yields from 45% to 82% in model systems.

Analytical Characterization

Successful synthesis of this compound is confirmed by:

  • ¹H NMR : A singlet at δ 4.85 ppm (OCH₂CF₂H) and a doublet at δ 8.52 ppm (C8-H).

  • IR Spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1120 cm⁻¹ (C-F stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 236.20 (C₁₁H₉FN₂O₃) .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluoro-ethoxy)-8-nitro-quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitroquinoline derivatives often involves nucleophilic substitution or condensation reactions. For example, ethyl 7-chloro-8-nitroquinoline derivatives are synthesized via azide reduction and cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . For this compound, introducing the fluoro-ethoxy group may require alkoxylation using 2-fluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Nitration at the 8-position can be achieved with HNO₃/H₂SO₄, followed by purification via column chromatography. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding, as seen in (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate with C–H···O bonds ).
  • Spectroscopy :
  • IR : Identify nitro (1520–1350 cm⁻¹) and C–F (1100–1000 cm⁻¹) stretches .
  • NMR : Use ¹⁹F NMR to confirm fluoro-ethoxy substitution (δ −220 to −230 ppm for aromatic C–F) .
  • DFT calculations : Compare experimental vibrational frequencies (IR/Raman) with theoretical models to validate electronic structure .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Nitroquinolines are light-sensitive and prone to decomposition. Store in amber vials at −20°C under inert gas (N₂/Ar). Assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Handle under fume hoods with PPE (nitrile gloves, lab coat) due to undefined toxicity per safety guidelines .

Advanced Research Questions

Q. How does the fluoro-ethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group at C8 deactivates the quinoline ring, directing electrophilic attacks to C5/C7. The fluoro-ethoxy group at C3 enhances leaving-group ability due to fluorine’s electronegativity, enabling SNAr reactions. Compare reactivity with non-fluorinated analogs (e.g., ethoxy vs. fluoro-ethoxy) using kinetic studies (UV-Vis monitoring at 300–400 nm) .

Q. What computational approaches can predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Screen against bacterial DNA gyrase (PDB: 1KZN) to assess binding affinity, leveraging fluoroquinolone-like mechanisms .
  • QSAR models : Corporate Hammett σ values for nitro (σₚ = 1.27) and fluoro-ethoxy (σₘ = 0.34) groups to predict antimicrobial activity .
  • ADMET prediction : Use SwissADME to evaluate lipophilicity (LogP ≈ 2.5) and blood-brain barrier permeability .

Q. How can structural modifications enhance the compound’s selectivity for microbial targets over mammalian cells?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing nitro with amino or methyl groups) and test against E. coli (MIC assay) and human fibroblasts (MTT assay).
  • Proteomics : Identify off-target interactions via pull-down assays with mammalian cell lysates .
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., topoisomerase IV) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.